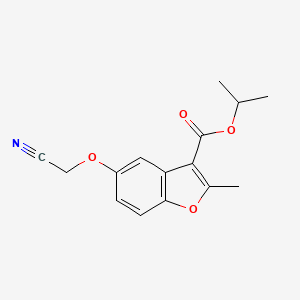

Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a cyanomethoxy substituent at the 5-position, a methyl group at the 2-position, and a propan-2-yl ester at the 3-carboxylate position. The isopropyl ester moiety enhances lipophilicity compared to smaller alkyl esters, which may affect solubility and pharmacokinetic behavior .

Properties

IUPAC Name |

propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(2)19-15(17)14-10(3)20-13-5-4-11(8-12(13)14)18-7-6-16/h4-5,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZAKCSLWSTUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Cyclization

Rhodium-based catalysts enable the construction of polysubstituted benzofurans via C–H activation and migratory insertion. For example, treatment of substituted benzamides with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh) facilitates a four-step sequence:

- C–H activation at the ortho position of the benzamide.

- Migratory insertion of vinylene carbonate.

- Nucleophilic substitution to form the furan oxygen.

- β-Oxygen elimination to aromatize the ring.

Adapting this method, 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid can be synthesized by selecting a benzamide precursor with a methyl group at the 2-position and a hydroxy group at the 5-position. Yields for analogous reactions range from 30% to 80%, depending on the electronic nature of substituents.

Iron(III)-Mediated Intramolecular Cyclization

Electron-rich aryl ketones undergo FeCl₃-mediated cyclization to form benzofurans via oxidative aromatic C–O bond formation. For instance, 2-hydroxyacetophenone derivatives cyclize in the presence of FeCl₃ to yield 2-methylbenzofurans. Applying this to a 5-hydroxy-substituted precursor would directly furnish the 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid scaffold.

Introduction of the Cyanomethoxy Group

O-Alkylation of 5-Hydroxy Intermediate

The 5-hydroxy group of the benzofuran intermediate is alkylated using chloromethyl cyanide (ClCH₂CN) under basic conditions. For example:

- Dissolve 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid in anhydrous DMF.

- Add potassium carbonate (K₂CO₃) and chloromethyl cyanide.

- Heat at 60–80°C for 12–24 hours.

This SN2 reaction replaces the hydroxyl proton with a cyanomethoxy group. The use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity, while elevated temperatures drive the reaction to completion.

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the 5-hydroxy group with cyanomethyl alcohol (HOCH₂CN). However, the instability of cyanomethyl alcohol may necessitate in situ generation or the use of protected derivatives.

Esterification of the Carboxylic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid at the 3-position is esterified with isopropanol via Fischer esterification:

- Reflux 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylic acid in excess isopropanol.

- Add concentrated sulfuric acid (H₂SO₄) as a catalyst.

- Maintain reflux for 6–12 hours.

The reaction equilibrates, requiring removal of water (e.g., molecular sieves) to shift toward ester formation. Typical yields range from 70% to 90%.

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:

- Dissolve the carboxylic acid in dichloromethane (DCM).

- Add DCC and DMAP, followed by isopropanol.

- Stir at room temperature for 24 hours.

This method avoids harsh acidic conditions, preserving the cyanomethoxy group’s integrity.

Alternative Synthetic Routes

One-Pot Benzannulation

Challenges and Optimization

- Regioselectivity : Competing alkylation at other hydroxyl groups (if present) necessitates protective groups (e.g., THP ethers) during early stages.

- Cyanide Stability : The cyanomethoxy group may hydrolyze under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres mitigate this risk.

- Catalyst Poisoning : Heteroatoms in the benzofuran core can deactivate transition-metal catalysts. Ligand tuning (e.g., bulky phosphines) improves catalytic efficiency.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound include:

- ¹H NMR (CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, Ar–CH₃), 4.85 (septet, 1H, OCH(CH₃)₂), 5.10 (s, 2H, OCH₂CN), 6.90–7.40 (m, 3H, aromatic).

- IR : ν = 2245 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C aromatic).

- HRMS : [M+H]⁺ calculated for C₁₅H₁₄NO₄: 280.0974; found: 280.0978.

Applications and Derivatives

The cyanomethoxy group enhances bioactivity by participating in hydrogen bonding and dipole interactions. Derivatives of this compound show promise as:

- Kinase inhibitors : Targeting ATP-binding pockets via the nitrile’s electrophilicity.

- Antimicrobial agents : Disrupting bacterial cell wall synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyanomethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Cyanomethyl bromide, sodium cyanide (NaCN)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various cyanomethoxy derivatives

Scientific Research Applications

Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities among benzofuran-3-carboxylate derivatives:

Key Observations:

- Ester Group Impact : The propan-2-yl ester in the target compound increases lipophilicity compared to ethyl or 2-methoxyethyl esters, which may enhance membrane permeability but reduce aqueous solubility .

- Substituent Electronic Effects: The cyanomethoxy group’s strong electron-withdrawing nature contrasts with the electron-donating methoxy groups in the 3,4-dimethoxybenzoyloxy derivative .

Physicochemical Properties

- Lipophilicity : The ethyl ester derivative (XLogP3 = 2.7) is less lipophilic than the propan-2-yl analog (estimated XLogP3 > 3.0). The 2-methoxyethyl ester’s ether oxygen may reduce LogP slightly compared to pure alkyl esters .

- Polar Surface Area (PSA) : Ethyl and propan-2-yl esters share similar PSA values (~72.5 Ų), indicating comparable hydrogen-bonding capacity .

Biological Activity

Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. This compound is notable for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique structure, characterized by the cyanomethoxy group, may enhance its biological efficacy and reactivity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 259.28 g/mol

Synthesis Pathway

The synthesis typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives and alkynes or alkenes.

- Cyanomethoxy Group Introduction : This is accomplished via nucleophilic substitution using cyanomethylating agents.

- Esterification : The final step involves esterifying the carboxylic acid with isopropanol, often using catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, research on related benzofuran derivatives has shown promising results against various cancer cell lines, including colorectal cancer (CRC) cells .

The anticancer activity is believed to involve:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key proteins such as p53, Bcl-xl, and Bax .

- Cell Cycle Arrest : It has been observed that treatment with this compound can cause cell cycle arrest at specific phases (G1/G0 for HT29 cells and G2/M for SW620 cells) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although detailed data on specific pathogens and mechanisms remains limited.

Case Studies and Data Tables

| Study | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Eldehna et al. (2021) | HT29 | 5, 10, 20 | Inhibition of viability and migration |

| Eldehna et al. (2021) | SW620 | 5, 10, 20 | Induction of apoptosis and cell cycle arrest |

Summary of Findings

- Cytotoxicity : Both CRC cell lines showed reduced viability upon exposure to varying concentrations of the compound.

- Enhanced Chemotherapy Efficacy : Combination treatments with conventional chemotherapeutics (e.g., 5-fluorouracil) yielded enhanced cytotoxic effects compared to single-agent therapies .

Q & A

Q. Key Considerations :

- Purification via column chromatography (ethyl acetate/hexane) is critical to isolate intermediates.

- Monitor reaction progress using TLC and confirm structures via NMR and IR spectroscopy .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on structurally related benzofuran carboxylates (e.g., methyl 5-[(3,4-dimethoxybenzoyl)oxy] derivatives), the following precautions apply:

Q. Hazard Classification :

- Skin Irritant (Category 2)

- Eye Irritant (Category 2A)

- Respiratory Irritant (Specific Target Organ Toxicity, Single Exposure, Category 3) .

Advanced: How can [3,3]-sigmatropic rearrangement strategies optimize the synthesis of benzofuran-based intermediates?

Answer:

Cascade [3,3]-sigmatropic rearrangements enable efficient regioselective functionalization of benzofuran scaffolds. For example:

- Substrate Design : Start with allyl or propargyl ether derivatives to trigger thermal or acid-catalyzed rearrangements.

- Reaction Optimization : Use anhydrous toluene at 110°C for 12 hours to achieve >80% yield in related systems .

Q. Data Contradiction Analysis :

- Discrepancies in product distribution may arise from competing [1,2]-shifts. Characterize by NMR and high-resolution mass spectrometry (HRMS) to distinguish isomers .

Advanced: How should researchers resolve discrepancies between experimental and computational spectral data during structural elucidation?

Answer:

Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values.

X-ray Crystallography : Resolve ambiguities (e.g., hydrogen bonding patterns) via single-crystal analysis, as demonstrated for 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid derivatives .

Q. Example Workflow :

- Recrystallize the compound from benzene/ethyl acetate.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

Basic: What analytical techniques are most effective for confirming the structure of this compound?

Answer:

Core Techniques :

Q. Supplementary Methods :

- Elemental Analysis : Verify purity (>95%) by matching C, H, N percentages.

- Melting Point : Compare with literature values for consistency .

Advanced: How can solvent effects influence the reactivity of the cyanomethoxy group in further functionalization?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the cyanomethoxy oxygen, facilitating SN2 reactions.

- Nonpolar Solvents (Toluene, Hexane) : Favor elimination pathways under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.